UM1024
Description
Properties
Molecular Formula |
C42H62O15 |
|---|---|
Molecular Weight |
806.943 |
IUPAC Name |
((2R,3S,4S,5R,6R)-6-(((2S,3S,4R,5R,6S)-6-(((3,5-Di-tert-butyl-2-hydroxybenzoyl)oxy)methyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl 3,5-di-tert-butyl-2-hydroxybenzoate |
InChI |
InChI=1S/C42H62O15/c1-39(2,3)19-13-21(27(43)23(15-19)41(7,8)9)35(51)53-17-25-29(45)31(47)33(49)37(55-25)57-38-34(50)32(48)30(46)26(56-38)18-54-36(52)22-14-20(40(4,5)6)16-24(28(22)44)42(10,11)12/h13-16,25-26,29-34,37-38,43-50H,17-18H2,1-12H3/t25-,26+,29-,30+,31+,32-,33-,34+,37-,38+ |
InChI Key |
UGQMHCHCGRNFPM-ZTXJBMRVSA-N |
SMILES |
O=C(OC[C@@H]1[C@@H](O)[C@H](O)[C@@H](O)[C@@H](O[C@H]2[C@@H](O)[C@H](O)[C@@H](O)[C@H](COC(C3=CC(C(C)(C)C)=CC(C(C)(C)C)=C3O)=O)O2)O1)C4=CC(C(C)(C)C)=CC(C(C)(C)C)=C4O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UM1024; UM-1024; UM 1024 |
Origin of Product |
United States |
Synthesis and Derivatization Strategies for Um1024
Established Synthetic Pathways for UM1024
The synthesis of this compound and related trehalose (B1683222) derivatives primarily relies on efficient coupling methodologies involving protected trehalose diols. These established pathways enable the precise attachment of aryl and lipid moieties to the trehalose core.
Double Ester Coupling Methodologies
A key synthetic approach for this compound and its brartemicin analogues involves a double ester coupling reaction fishersci.ca. This method facilitates the attachment of various aryl carboxylic acids to the trehalose scaffold. The coupling is typically performed using carbodiimide (B86325) reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with methyl iodide (MeI), or N,N'-dicyclohexylcarbodiimide (DCC) along with 4-dimethylaminopyridine (B28879) (DMAP) fishersci.ca. These optimized reaction conditions allow for the synthesis of coupled products with isolated yields ranging from 30% to 90% after purification fishersci.ca. This methodology is versatile, accommodating the coupling of aryl acids containing diverse functionalities, including unprotected hydroxyl moieties, electron-withdrawing trifluoromethyl (CF3) groups, and methyl groups fishersci.ca.
Utilization of Protected Trehalose Diols
Central to the double ester coupling strategy is the preparation of a suitably protected trehalose intermediate. The TMS-protected 6,6′-trehalose diol, specifically 2,3,4,2′,3′,4′-hexakis-O-trimethylsilyl-α,α-trehalose, serves as a crucial precursor fishersci.canih.gov. This versatile intermediate is derived from commercially available α,α′-D-trehalose fishersci.canih.gov. The synthesis involves a two-step protocol: initial per-silylation of α,α′-D-trehalose using N,O-bistrimethylsilylacetamide (BSA) and a catalytic amount of tetrabutylammonium (B224687) fluoride (B91410) (TBAF), followed by the selective removal of the more labile primary TMS ethers through treatment with potassium carbonate (K2CO3) in methanol (B129727) fishersci.canih.gov. This sequence yields the protected diol in an impressive 82% yield, making it an efficient route to the core trehalose structure ready for subsequent derivatization fishersci.ca.
Exploration of Structural Analogues and Derivatives
Extensive research has focused on modifying the structure of this compound to explore structure-activity relationships and optimize its Mincle agonist activity and adjuvant potential. These modifications primarily involve alterations to the aryl substituents, lipidation chain lengths, and linker moieties.
Aryl Substitution Modifications
Systematic investigations into aryl substitution patterns have revealed critical insights into the activity of this compound analogues nih.govuni-freiburg.de. Researchers have prepared a series of trifluoromethylated substituted brartemicin analogs, including compounds with CF3 groups at the ortho (UM1042), meta (UM1043), and para (UM1044) positions of the aromatic ring fishersci.ca. Notably, the ortho-trifluoromethyl substitution (UM1042) resulted in a dose-responsive induction of interleukin-6 (IL-6), whereas meta and para substitutions showed minimal to no IL-6 production fishersci.ca. Conversely, the introduction of an ortho-nitro group (UM1079) or the replacement of the benzoyl moiety with an ortho-CF3 substituted heterocyclic ring (UM1083) led to a complete loss of IL-6 induction fishersci.ca.
The regiochemistry of alkoxy benzoyl derivatives is also a critical determinant of their activity nih.govnih.gov. Studies have shown that tri-substituted compounds induced higher levels of IL-6 in human peripheral blood mononuclear cells (hPBMCs) compared to di-substituted derivatives nih.gov. This suggests that specific substitution patterns on the aryl ring significantly influence the compound's ability to activate Mincle and elicit an immune response.
Table 1: Impact of Aryl Substitution on IL-6 Production (Representative Examples)
| Compound | Aryl Substitution | Observed IL-6 Production | Source [Index] |
| This compound | 6,6′-aryl ester trehalose | Potent, dose-responsive | nih.govfishersci.ca |
| UM1042 | Ortho-trifluoromethyl | Dose-responsive | fishersci.ca |
| UM1043 | Meta-trifluoromethyl | Little to no | fishersci.ca |
| UM1044 | Para-trifluoromethyl | Little to no | fishersci.ca |
| UM1079 | Ortho-nitro | Complete loss | fishersci.ca |
| UM1083 | Ortho-CF3 heterocyclic | Complete loss | fishersci.ca |
Lipidation Chain Length Variations
The length of the lipid chains attached to the trehalose scaffold also plays a crucial role in the biological activity of these compounds. Investigations have explored varying alkoxy lipid lengths, typically ranging from C1 to C10 nih.gov. Research findings indicate that IL-6 production by hPBMCs tended to be higher when stimulated with compounds containing lipid chains between five and eight carbons long, in comparison to shorter (below five carbons) or longer (above eight carbons) chains nih.gov.
For brartemicin analogues, medium chain length C7 derivatives demonstrated superior binding to both human Mincle (hMincle) and mouse Mincle (mMincle) compared to longer C18 chain analogues biorxiv.org. However, it was observed that C18 brartemicin derivatives led to stronger Mincle-dependent signaling, highlighting a potential dissociation between binding affinity and downstream signaling potency biorxiv.org. Examples of derivatives with varied lipidation include UM-1052 (di-lipidated) and UM-1098 (tri-lipidated), both of which have been evaluated for their adjuvant activity biorxiv.orgnih.gov.
Table 2: Influence of Lipidation Chain Length on Mincle Agonist Activity
| Lipid Chain Length (Carbons) | Observed IL-6 Production (hPBMCs) | Mincle Binding (C7 vs C18) | Mincle Signaling (C7 vs C18) | Source [Index] |
| C5 to C8 | Trended higher | N/A | N/A | nih.gov |
| < C5 or > C8 | Lower | N/A | N/A | nih.gov |
| C7 (medium) | N/A | Better binding | N/A | biorxiv.org |
| C18 (long) | N/A | Lower binding | Stronger signaling | biorxiv.org |
Linker Moiety Alterations (e.g., Amide, Sulfonamide)
Modifications to the linker moiety connecting the aryl groups to the trehalose core have also been systematically investigated. The exchange of the ester linker, characteristic of this compound, for an amide linker has been shown to retain or even enhance the in vitro activity of the most potent compounds nih.govwikipedia.org. Aryl amide-linked trehalose compounds have demonstrated improved activity and relatively high potency in cytokine production when compared to their ester counterparts nih.govnih.gov. For instance, the aryl amide analogue UM1088 was found to be equipotent to this compound in inducing IL-6 production nih.gov. Furthermore, amide-brartemicin derivatives have been shown to activate bone marrow-derived macrophages (BMDMs) and human monocytes nih.govwikipedia.org.
In contrast, the incorporation of a sulfonamide linker into this scaffold generally appears to be deleterious to Mincle activity nih.govnih.gov. This highlights the importance of the chemical nature of the linker in mediating effective Mincle engagement and subsequent immune activation.
Molecular and Cellular Mechanisms of Um1024 Action
Mincle Receptor Engagement and Specificity
UM1024 exhibits high specificity in targeting the Mincle receptor, distinguishing itself as a potent Mincle agonist mdpi.comnih.govnih.govnih.gov. Its interaction with Mincle is critical for its immunomodulatory effects.
This compound has been identified as a highly potent Mincle signaling compound, demonstrating a strong dose-dependent activation of both mouse and human Mincle receptors nih.govnih.govsci-hub.se. Comparative studies have shown that this compound is more potent than established Mincle ligands such as trehalose (B1683222) dimycolate (TDM) and trehalose dibehenate (TDB) in inducing Mincle activation nih.govnih.govsci-hub.se. For instance, this compound was found to be the most potent compound, exhibiting the lowest effective dose 50 (ED50) in activating immune cells sci-hub.se. While the binding affinity of Mincle agonists does not always directly correlate with the cellular response, this compound consistently demonstrates robust activity researchgate.net.
The ability of this compound to induce the production of secreted embryonic alkaline phosphatase (SEAP) in a dose-dependent manner in HEK reporter cells transfected with human or mouse Mincle confirms its receptor specificity and potent agonistic activity nih.govnih.gov.
Table 1: Comparative Potency of Mincle Ligands in HEK Reporter Cells
| Ligand | Mincle Activation (HEK Reporter Cells) | Reference |
| This compound | Strong dose-dependent activation, most potent (lowest ED50) | nih.govnih.govsci-hub.se |
| TDM | Signals through mouse and human Mincle, less potent than this compound | nih.gov |
| TDB | Signals through mouse and human Mincle, less potent than this compound | nih.gov |
Computational approaches, including molecular docking and molecular dynamics (MD) simulations, have been instrumental in elucidating the detailed interactions between this compound and the Mincle receptor mdpi.comnih.govnih.govsci-hub.se. These in silico studies utilize existing crystal structures of Mincle, such as bovine Mincle (PDB: 4KZV) and human Mincle (PDB: 3WH2), to predict binding poses and dynamics mdpi.comnih.govsci-hub.se.
Molecular docking analyses of this compound with Mincle crystal structures have revealed high-ranking poses that maintain the core conformation of bound trehalose and its interactions with calcium ions within the carbohydrate-recognition domain (CRD) mdpi.comnih.gov. These models indicate that this compound's tri-substituted aryl moiety is crucial for Mincle activation, potentially due to increased binding affinity via multiple hydrophobic and π-π interactions within the Mincle CRD mdpi.comresearchgate.net. MD simulations further support the stability and accuracy of these predicted binding poses, showing relatively constant potential energy for the this compound-human Mincle complex over extended simulation times mdpi.com.
The precise binding of this compound to the Mincle CRD involves a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking nih.govmdpi.comresearchgate.net. While the trehalose moiety of ligands typically interacts with conserved amino acids within the CRD, including those coordinating a calcium ion (e.g., Glu168, Asn170, Glu176, Asn192, Asp193 in bovine Mincle), the aryl substituents of this compound engage in additional critical interactions nih.govmdpi.com.
Specifically, in silico docking studies and mutation analyses have identified key amino acid residues in Mincle that are crucial for the biological activity of aryl trehalose derivatives. For instance, an important π-π interaction of the aryl group with Arg183 (human Mincle) or Arg182 (bovine Mincle) has been confirmed through mutation studies, which abrogated Mincle signaling when this residue was altered mdpi.comnih.govresearchgate.net. Furthermore, the hydrophobic groove formed by residues such as Leu172, Val173, Phe197, and Phe198 (bovine Mincle) or Val195, Thr196, Phe198, Leu199, Tyr201, and Phe202 (human Mincle) is thought to be a primary site for the lipid moieties of ligands nih.gov. The tri-substituted structure of this compound is believed to facilitate its optimal accommodation within this hydrophobic environment, contributing to its high computational binding affinity and stability mdpi.com.
Table 2: Key Mincle Residues Involved in Ligand Interaction
| Residue (Bovine Mincle) | Residue (Human Mincle) | Type of Interaction | Reference |
| Arg182 | Arg183 | π-π interaction | mdpi.comnih.govresearchgate.net |
| Phe198 | Phe198 | Hydrophobic | nih.govnih.gov |
| Glu168, Asn170, Glu176, Asn192, Asp193 | (Similar conserved residues) | Calcium coordination, hydrogen bonding | nih.govmdpi.com |
Intracellular Signaling Cascades Induced by this compound
Upon ligand binding, Mincle initiates a well-defined intracellular signaling cascade that leads to immune cell activation and cytokine production.
Engagement of Mincle by ligands like this compound leads to its coupling with the Fc receptor gamma (FcRγ) signaling chain nih.govtiho-hannover.demdpi.com. FcRγ contains an immunoreceptor tyrosine-based activation motif (ITAM), which, upon ligand binding, becomes phosphorylated by Src family kinases nih.govnih.govbiorxiv.orgnih.gov. This phosphorylation event serves as a docking site for the spleen tyrosine kinase (Syk) nih.govnih.govbiorxiv.orgnih.gov.
Syk is then recruited to the phosphorylated ITAMs via its SH2 domains, leading to its activation through autophosphorylation and transphosphorylation by Src family kinases nih.govbiorxiv.orgnih.gov. Activated Syk subsequently phosphorylates multiple downstream substrates, including other FcRγ ITAMs and effector molecules nih.gov. A key downstream event is the activation of the extracellular signal-regulated kinase (Erk) pathway nih.govnih.govbiorxiv.orgbiorxiv.org. The activation of Syk is critical for the subsequent activation of the mitogen-activated protein kinase (MAPK)/Erk pathway, which plays a central role in regulating gene expression programs and cytokine production in macrophages and other innate immune cells nih.govnih.govnih.govbiorxiv.org.
Further downstream of Syk activation, the signaling cascade initiated by Mincle engagement leads to the formation of the CARD9/Bcl10/Malt1 (CBM) complex nih.govtiho-hannover.demdpi.comijbs.comnih.gov. Caspase recruitment domain-containing protein 9 (CARD9) is an adaptor protein highly expressed in myeloid cells, including macrophages, dendritic cells, and neutrophils ijbs.comnih.gov. Upon Mincle activation, Syk activates further kinases, such as protein kinase C (PKC), which results in the downstream phosphorylation of CARD9 mdpi.comijbs.com.
Phosphorylated CARD9 then recruits B-cell lymphoma protein 10 (Bcl10) and mucosa-associated lymphoid tissue lymphoma translocation protein 1 (Malt1) to form the CBM complex nih.govmdpi.comijbs.comnih.gov. This complex is crucial for the activation of downstream signaling pathways, particularly the nuclear factor-kappa B (NF-κB) pathway nih.govmdpi.comijbs.comnih.gov. NF-κB activation subsequently leads to the transcription of numerous cytokine and chemokine genes, contributing to the inflammatory response and the shaping of adaptive immunity, including the induction of TH1/TH17 responses nih.govtiho-hannover.demdpi.comijbs.com.
NF-κB Activation and Gene Expression Modulation
Upon ligand binding, Mincle couples with the Fc receptor gamma (FcRγ) signaling chain, which contains an immunoreceptor tyrosine-based activation motif (ITAM) mdpi.comsemanticscholar.org. This interaction leads to the activation of downstream kinases, notably Syk and Erk, which subsequently facilitate the formation of a CARD9/Bc110/Malt1 complex mdpi.com. This complex is critical for the activation of the nuclear factor-kappa B (NF-κB) pathway mdpi.comsemanticscholar.org.
NF-κB is a pivotal transcription factor family that regulates a wide array of genes involved in immune responses, cell proliferation, apoptosis, and inflammation cinz.nznih.gov. Its activation by this compound, through the Mincle-FcRγ-Syk-CARD9 axis, results in the nuclear translocation of NF-κB proteins, which then bind to specific DNA sequences to modulate gene transcription mdpi.comsemanticscholar.orgcinz.nznih.gov. This modulation leads to the expression of various inflammatory gene products, including cytokines and chemokines, which are predominantly pro-inflammatory in nature mdpi.comsemanticscholar.orgcinz.nz.
Immune Cell Activation and Polarization
The activation of Mincle by this compound significantly impacts the functional state of immune cells, particularly their cytokine production profiles and their capacity to polarize T-helper cell differentiation.
Cytokine and Chemokine Induction Profiles (e.g., IL-6, TNF-α, IL-1β, IL-23, IFN-γ)
This compound has been demonstrated to induce the secretion of several key inflammatory cytokines from primary human peripheral blood mononuclear cells (PBMCs) nih.govresearchgate.net. These include tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1 beta (IL-1β), and interleukin-23 (IL-23) nih.govmedizinonline.comresearchgate.net. Research indicates that this compound exhibits a high potency in inducing these cytokines, with maximum responses achieved at concentrations of 1 µM or less for all investigated cytokines researchgate.net. Notably, this compound has also shown an unusual biphasic dose-response curve for IL-6 and IL-1β production researchgate.net.
The induction of these cytokines is a hallmark of Mincle agonism and contributes significantly to the compound's adjuvant activity medizinonline.comresearchgate.net. While specific quantitative values (e.g., pg/mL) for this compound's cytokine induction were not consistently provided across all sources, the qualitative impact and potency are well-documented.
Table 1: Cytokine Induction Profile of this compound in Human PBMCs
| Cytokine | Effect of this compound | Notes |
| IL-6 | Induced | High potency; maximum response at ≤1 µM; biphasic dose-response observed researchgate.net. |
| TNF-α | Induced | High potency; maximum response at ≤1 µM researchgate.net. |
| IL-1β | Induced | High potency; maximum response at ≤1 µM; biphasic dose-response observed researchgate.net. |
| IL-23 | Induced | High potency; maximum response at ≤1 µM researchgate.net. |
| IFN-γ | Not consistently reported as directly induced by this compound in these contexts. However, Mincle agonists can promote Th1 responses which produce IFN-γ mdpi.commedizinonline.com. | IFN-γ is primarily produced by Th1 cells and can inhibit Th17 differentiation thermofisher.comrndsystems.com. |
Th1/Th17 T-Helper Cell Differentiation Modulation
The ability of Mincle-signaling, mediated by compounds like this compound, to skew T-helper cell differentiation towards a Th1 and/or Th17 phenotype is a promising aspect for vaccine development mdpi.com. Both Th1 and Th17 responses are considered crucial for protection against various pathogens mdpi.comresearchgate.netresearchgate.net.
Th17 T-helper cell differentiation is critically influenced by a combination of cytokines, including transforming growth factor-beta (TGF-β), IL-6, IL-23, IL-1β, and IL-21 thermofisher.comresearchgate.net. This compound's robust induction of IL-6, IL-1β, and IL-23 plays a direct role in fostering this differentiation medizinonline.comresearchgate.net. Specifically, IL-6 and IL-21 drive the expression of Th17 transcriptional regulators via STAT3 signaling, which leads to the upregulation of retinoid-related orphan receptor gamma t (RORγt), a master transcriptional regulator for Th17 cells thermofisher.comresearchgate.net. While IL-23 was initially thought to induce Th17 development, it is now understood to be important for the maintenance, proliferation, and effector functions of already differentiated Th17 cells researchgate.net.
Table 2: Key Factors in Th1/Th17 T-Helper Cell Differentiation and this compound's Influence
| T-Helper Cell Type | Key Inducing Cytokines | Master Transcription Factor | Key Effector Cytokines | This compound's Influence |
| Th17 | TGF-β, IL-6, IL-23, IL-1β, IL-21 thermofisher.comresearchgate.net | RORγt thermofisher.comresearchgate.net | IL-17A, IL-17F, IL-22 medizinonline.comthermofisher.com | Induces IL-6, IL-1β, IL-23, thereby promoting Th17 differentiation medizinonline.comresearchgate.net. |
| Th1 | IL-12, IFN-γ thermofisher.com | T-BET medizinonline.comthermofisher.com | IFN-γ, TNF-α medizinonline.comrndsystems.com | Mincle agonism can skew towards Th1 phenotype mdpi.com. |
Preclinical Research Applications of Um1024
Strategic Delivery Systems for Enhanced Immunomodulation
Characterization of Adjuvant Release Kinetics from Carriers
UM1024, alongside other Mincle agonists like UM1052 and UM1098, has been investigated for its adjuvant activity when adsorbed onto silica (B1680970) nanoparticles (SNP). umt.edurogelcancercenter.org Studies characterizing the desorption of this compound and UM1098 from amine-functionalized magnetic silica nanoparticles (A-MSNP) have been conducted over a 72-hour period. rogelcancercenter.org Notably, the UM1098-adsorbed A-SNP formulation exhibited slow-release kinetics in vitro and demonstrated excellent stability over 12 months of storage. umt.edurogelcancercenter.org This slow-release characteristic, facilitating a depot effect, was attributed to the enhanced hydrophobicity of UM1098, which contributed to its greater adsorption efficiency onto the nanoparticles. mdpi.com
The development of nanoparticle delivery platforms is crucial for enhancing the efficacy and safety profiles of subunit vaccines. nih.gov A strategy involving the physical linkage or co-delivery of adjuvants and antigens, often achieved through association with a particle carrier, can help prevent adverse systemic side effects. nih.gov Research indicates that silica nanoparticles loaded with antigens and/or adjuvants, including Mincle agonists, can effectively stimulate both humoral and cellular immune responses while maintaining good biocompatibility and cost-effectiveness in production. nih.gov Furthermore, antigen-loaded silica nanoparticles have been shown to accumulate in antigen-presenting cells (APCs) within draining lymph nodes following injection, leading to significantly enhanced induction of antigen-specific B and T cell responses compared to soluble vaccine formulations. nih.gov
Combinatorial Immunotherapy Approaches in Preclinical Cancer Models
This compound, as a Mincle agonist, has shown promise in combinatorial immunotherapy strategies within preclinical cancer models. A significant study involving colon cancer in mice investigated the combination of this compound with the chemotherapeutic agent cyclophosphamide (B585). cinz.nzumt.edu While this compound administered as a monotherapy did not lead to tumor reduction, its combination with chemotherapy resulted in a complete eradication of the tumor in 50% of the treated mice. cinz.nzumt.edu This highlights a synergistic effect between this compound and conventional chemotherapy in an oncology setting.
Mincle ligands, including this compound, are increasingly being explored for their potential anti-cancer effects and their utility as vaccine carriers with inherent self-adjuvanting properties for cancer treatment. researchgate.netnih.govmdpi.com The activation of C-type lectin receptors (CLRs) such as Mincle can trigger immune responses by promoting dendritic cell maturation, initiating chemotaxis, stimulating the production of reactive oxygen species, and activating inflammasomes to release cytokines. cinz.nz These immune processes are fundamental for the development of various T cell responses, and the initiation of T-cell based immunity is critical for improving anti-tumor activity. cinz.nz
Synergistic Effects with Chemotherapeutic Agents
Preclinical research has demonstrated synergistic effects when this compound is combined with chemotherapeutic agents in cancer models. In a mouse model of colon cancer, this compound, a Mincle agonist, was combined with cyclophosphamide. cinz.nzumt.edu The administration of this compound alone did not result in tumor reduction. However, when combined with cyclophosphamide, the treatment led to the complete eradication of tumors in 50% of the mice, indicating a clear synergistic interaction. cinz.nzumt.edu
This finding aligns with the broader concept that combining chemotherapeutics with immune-enhancing pathogen-associated molecular patterns (PAMPs), such as Mincle agonists, can improve cancer treatment outcomes. cinz.nz Certain chemotherapeutic drugs are known to enhance tumor immunogenicity by inducing immunogenic cell death (ICD), a process that can facilitate anti-tumor immunity. nih.gov The synergistic action suggests that this compound's immune-modulating properties complement the cytotoxic effects of chemotherapy, leading to enhanced anti-tumor responses.
Modulation of the Tumor Microenvironment Immune Landscape
As a Mincle agonist, this compound has the capacity to influence the immune landscape of the tumor microenvironment (TME). Mincle is expressed on myeloid cells, including macrophages and dendritic cells. cinz.nz Activation of Mincle by agonists like this compound can trigger a cascade of immune responses, including the maturation of dendritic cells, initiation of chemotaxis, production of reactive oxygen species, and the release of various cytokines through inflammasome activation. cinz.nz These mechanisms are crucial for fostering T-cell mediated immunity, which is vital for effective anti-tumor activity. cinz.nz
In the colon cancer mouse study involving this compound and cyclophosphamide, immunophenotyping of spleens was performed to assess immune cell populations within the TME. umt.edu While challenges in cross-group comparison due to varying harvest and analysis times were noted, the data suggested some correlations between immune cell subsets and tumor burden. umt.edu Specifically, a negative correlation was observed between tumor burden and the percentages of M1 macrophages, CD8+ T cells, and CD4+ T cells. umt.edu Conversely, a positive correlation was found between tumor burden and the increased presence of M2 macrophages and polymorphonuclear myeloid-derived suppressor cells (PMN MDSC). umt.edu These observations suggest that for successful tumor clearance, it is important to diminish PMN MDSC and M2 macrophage subsets while augmenting CD4+ and CD8+ T cell subsets. umt.edu Mincle activation, while generally inflammatory, can context-dependently influence whether inflammation leads to cancer elimination or progression. nih.gov
Impact on Tumor-Associated Macrophage Phenotypes
This compound, through its action as a Mincle agonist, can impact macrophage phenotypes, particularly tumor-associated macrophages (TAMs). Mincle is a C-type lectin receptor expressed on myeloid cells, including macrophages. cinz.nz TAMs are a significant component of the tumor microenvironment and are often associated with immunosuppression and resistance to chemotherapy in cancer. cinz.nz This makes TAMs an important target for chemo-immunotherapy. cinz.nz
Studies have shown that Mincle agonists, including this compound, can induce the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β from human peripheral blood mononuclear cells (PBMCs). sci-hub.seresearchgate.net Macrophages play a critical role in the progression of diseases like cancer, positioning them as key targets for immune-modulating agents. researchgate.net While the specific impact of this compound on the M1/M2 polarization of tumor-associated macrophages in cancer models requires further detailed investigation, the general understanding of Mincle agonists, such as trehalose (B1683222) dibehenate (TDB), indicates their ability to activate M1-like macrophages. researchgate.net The observed correlations in the colon cancer mouse model, suggesting that a reduction in M2 macrophages is beneficial for tumor clearance, further underscore the potential relevance of this compound's Mincle-activating properties in modulating TAM phenotypes for anti-tumor effects. umt.edu
Structure Activity Relationship Sar Studies of Um1024 and Analogues
Impact of Aryl Substitution Patterns on Mincle Agonism
The aryl substitution pattern on UM1024 and its analogues significantly influences their Mincle agonistic activity. Research indicates that the tert-butyl substituent at the 3-position of this compound is critical for its in vitro activity. nih.gov Replacing these tert-butyl groups with isopropyl substituents can lead to a complete loss of observed activity. chembase.cn
Furthermore, the position of other substituents on the aryl ring plays a vital role. For instance, relocating the phenolic hydroxyl group from the ortho-position to the para-position, as seen in analogue UM1087, substantially diminishes cytokine production. chembase.cn Beyond steric bulk, electronic factors of the aryl substituents are also important. Introducing strong electron-withdrawing groups, such as an ortho-nitro group (UM1079) or an ortho-trifluoromethyl (CF3) substituted heterocyclic ring (UM1083) in place of the benzoyl moiety, results in a complete abolition of IL-6 induction. nih.gov
Comparative studies have shown that compounds with a 3,4,5-trisubstitution pattern on the aryl moiety tend to exhibit higher IL-6 activity at lower concentrations compared to di-substituted derivatives. nih.govctdbase.org This suggests that the presence of a third alkoxy group in this specific arrangement may enhance binding affinity to the Mincle carbohydrate recognition domain (CRD), possibly through additional hydrophobic and π-π interactions with key amino acid residues. ctdbase.org
Table 1: Impact of Aryl Substitution on Mincle Agonism (Illustrative Examples)
| Compound/Modification | Key Structural Change | Effect on Mincle Agonism (IL-6 Production) | Reference |
| This compound (Reference) | 3,5-di-tert-butyl-2-hydroxybenzoyl | Potent | nih.govnih.gov |
| Isopropyl substitution | Replacement of tert-butyl with isopropyl | Abolished activity | chembase.cn |
| UM1087 | Phenolic hydroxyl ortho- to para-position shift | Significantly reduced | chembase.cn |
| UM1079 | Introduction of ortho-nitro group | Complete loss | nih.gov |
| UM1083 | Replacement with ortho-CF3 substituted heterocyclic ring | Loss of activity | nih.gov |
| 3,4,5-trisubstituted analogues | Addition of third alkoxy group | Higher activity at lower concentrations | nih.govctdbase.org |
Influence of Lipidation Length on Immunological Activity
The length of the lipid chains incorporated into trehalose-based Mincle agonists, including this compound analogues, significantly impacts their immunological activity. Studies evaluating interleukin-6 (IL-6) production in human peripheral blood mononuclear cells (hPBMCs) revealed an optimal range for lipid chain length. nih.gov
Compounds featuring lipid chains ranging from five to eight carbons long (C5-C8) consistently induced higher levels of IL-6 compared to those with shorter (below C5) or longer (above C8) carbon chains, across various substitution patterns. nih.gov Specifically, mid-chain lengths (C5–C8) were associated with maximal IL-6 responses at lower concentration ranges than compounds with shorter (C1–C4) or longer (C8–C10) chain lengths. nih.gov This highlights that a specific degree of lipidation is essential for efficient Mincle activation. nih.gov Furthermore, in murine RAW 264.7 cells, longer chain lipids generally enhanced cytokine production, with acyl chain length proving more critical for activity than branching. invivochem.cn
Table 2: Influence of Lipidation Length on IL-6 Production (hPBMCs)
| Lipid Chain Length | Trend in IL-6 Production (Potency) | Reference |
| C1–C4 | Lower responses | nih.gov |
| C5–C8 | Maximal responses at lower concentrations | nih.gov |
| C8–C10 | Lower responses | nih.gov |
Role of Steric and Electronic Factors in Receptor Activation
The activation of the Mincle receptor by this compound and its analogues is intricately governed by a combination of steric and electronic factors. A strong hydrophobic and steric interaction mediated by the tert-butyl groups of this compound, along with their precise position on the aryl ring, is indispensable for the compound's remarkable activity. nih.gov This is further supported by the observation that replacing tert-butyl substituents with less bulky isopropyl groups abolishes activity. chembase.cn
Beyond mere bulk, the electronic properties of the aryl substituents are also crucial. Research suggests that electronic factors are more significant for activity than steric factors in this class of molecules. nih.gov Computational assessments of lead analogues indicate that the aryl side chain of compounds like this compound interacts with a small hydrophobic pocket adjacent to Phenylalanine 198 (Phe198) within the Mincle carbohydrate recognition domain (CRD). This interaction is proposed to induce a shift in Phe198, leading to significant pi-pi interactions with the this compound aryl side chain, which is critical for binding and activation. nih.gov The 3-position tert-butyl substituent on this compound is particularly important in this context. nih.gov
Comparative Analysis of Different Linker Chemistries on Biological Potency
This compound itself features a 6,6′-aryl ester linkage to the trehalose (B1683222) core. biorxiv.org Subsequent structure-activity relationship studies have explored the impact of modifying this linker chemistry on biological potency. A systematic investigation demonstrated that replacing the ester linker with an amide linker significantly improved the responses for the most active compounds within this class. biorxiv.org For example, the aryl amide analogue UM1088 was found to be equipotent to this compound and notably did not exhibit the decline in potency at high concentrations that is often observed with this compound and many other Mincle ligands. biorxiv.org
In contrast, the incorporation of a sulfonamide linker into the trehalose scaffold proved to be detrimental, leading to a diminished Mincle activity. biorxiv.org These findings underscore the sensitivity of Mincle activation to the specific chemical nature of the linkage between the aryl moiety and the trehalose backbone, with amide linkages showing superior performance over ester and sulfonamide counterparts in terms of cytokine production and sustained potency. biorxiv.orgctdbase.org
Table 3: Impact of Linker Chemistry on Mincle Agonism (Illustrative Examples)
| Linker Type | Compound Example | Effect on Mincle Agonism (Cytokine Production) | Reference |
| Ester | This compound | Potent, but potency may decline at high concentrations | biorxiv.org |
| Amide | UM1088 | Improved activity, sustained potency at high concentrations | biorxiv.org |
| Sulfonamide | N/A | Deleterious, reduced activity | biorxiv.org |
Future Research Directions and Translational Perspectives
Further Elucidation of Mincle-Mediated Signaling Pathways
UM1024 functions by activating Mincle, a pattern-recognition receptor that plays a pivotal role in shaping innate and adaptive immune responses. The activation of Mincle typically leads to a Th1/Th17 immune response, primarily through the FcRγ-Syk-Card9-Bcl10-Malt1 signaling pathway. uni-freiburg.de Despite significant progress, several aspects of Mincle-targeting adjuvant research remain to be fully elucidated. A critical area of future research involves understanding how the presentation of Mincle ligands influences the resulting immune response. uni-freiburg.de
Studies on this compound have highlighted the importance of its structural features, particularly the steric bulk of its tert-butyl groups, which are vital for its potent activity compared to other Mincle ligands. ufz.de Discrepancies observed in activity between human Mincle HEK systems and primary human peripheral blood mononuclear cells (PBMCs) suggest that the absence of specific co-receptors in transgenic HEK systems might impede the full activation of signaling pathways present in primary cells. ufz.de Ongoing research aims to expand the structure-activity relationships (SAR) of this class of molecules to identify motifs that optimize immune activation and improve physicochemical properties like solubility. biorxiv.orgufz.de Mincle activation in human PBMCs is known to induce inflammatory cytokines such as TNF-α, IL-6, IL-1β, and IL-23. oup.com this compound has been shown to induce IL-6 production in a dose-dependent manner and demonstrates the ability to signal through both mouse and human Mincle, often exhibiting higher potency than established Mincle ligands like Trehalose (B1683222) Dimycolate (TDM) and Trehalose Dibehenate (TDB). wikipedia.org Mutation studies on related compounds suggest that specific aromatic residues are critical for interaction with Mincle, such as Arg183, where mutations can abrogate Mincle signaling. nih.gov
Advanced Computational and Structural Biology Investigations
Computational and structural biology approaches are instrumental in deciphering the intricate interactions between this compound and the Mincle receptor. Computational docking studies have been employed to investigate potential binding modes and interactions of this compound with both bovine and human Mincle crystal structures. wikipedia.org These studies indicate a significant hydrophobic requirement for efficient Mincle receptor activation. wikipedia.org
Further computational investigations are exploring how aryl substitution and the degree of lipidation in this compound and its analogs influence their specific activity. nih.gov A key objective is to gain a more comprehensive understanding of how specific ligand-structure interactions translate into the observed in vivo Th17 immune responses. nih.gov Computational structural biology, broadly, is dedicated to understanding the structure-function relationship of biological macromolecules, including membrane proteins, which are frequent drug targets. googleapis.comcenmed.com This field leverages simulations to explore the dynamic functions inferred from static structural data. googleapis.com Challenges persist in predicting the three-dimensional structures of proteins from their sequences, leading to a focus on refining energy functions, conformational search algorithms, and model selection. cenmed.com Emerging principles in this domain include the integration of deep neural networks, Markov state models, and metastable states to comprehensively sample conformational space and map the free-energy landscape, thereby providing deeper insights into biological macromolecular actions. cenmed.com
Development of Novel Delivery Platforms and Co-delivery Strategies
The effective delivery of this compound is critical for maximizing its adjuvant activity and therapeutic efficacy. Research has explored the use of silica (B1680970) nanoparticles (SNP) as a versatile delivery platform for this compound. uni-freiburg.deencyclopedia.pub Different types of SNPs, including anionic bare, hydrophobic phenyl-functionalized (P-SNP), and cationic amine-functionalized (A-SNP), have been investigated for their ability to coat this compound and other Mincle agonists. uni-freiburg.deencyclopedia.pub
Co-adsorption of antigens, such as the Mycobacterium tuberculosis fusion antigen M72, with Mincle agonists like this compound onto SNPs is achieved through electrostatic and hydrophobic interactions, facilitating multivalent display and targeted delivery to antigen-presenting cells. uni-freiburg.deencyclopedia.pub Notably, cationic A-SNPs have demonstrated the highest co-loading efficiency for both antigen and adjuvant. uni-freiburg.deencyclopedia.pub Formulations involving UM-1098 (another Mincle agonist) adsorbed to A-SNPs have shown desirable slow-release kinetics in vitro and excellent long-term stability. uni-freiburg.de SNPs offer several advantages as delivery platforms, including biocompatibility, physicochemical stability, tunable morphology, high loading capacity, and modular surface chemistry. bidd.groupnih.gov Addressing the challenge of Mincle agonists' insolubility in aqueous environments, magnetic A-SNPs (M-A-SNPs) with a superparamagnetic iron oxide core have been developed to simplify the separation of adjuvant-loaded SNPs from free compounds. nih.gov Furthermore, RP-HPLC methods have been established for the simultaneous quantification of both Mincle adjuvant and model antigen adsorption to A-SNPs. nih.gov In vitro studies using murine RAW cells and human PBMCs have confirmed that these developed formulations effectively induce cytokine production and engage the Mincle receptor. nih.gov
Exploration of Additional Preclinical Disease Models
The promising immunomodulatory properties of this compound warrant its exploration in a wider array of preclinical disease models beyond its primary focus as a vaccine adjuvant for tuberculosis. Initial studies have shown that this compound, when combined with the chemotherapy drug cyclophosphamide (B585) in a colon cancer mouse model, led to complete tumor eradication in 50% of the mice, a significant outcome not observed when this compound was administered alone. nih.gov
Given Mincle agonists' capacity to induce Th17 responses, they are being investigated for their potential in vaccines against various pathogens, including Streptococcus pneumoniae, Candida albicans, influenza, and rotaviruses. uni-freiburg.de The urgent need for effective adjuvants and vaccine delivery systems to induce robust Th1 and Th17 immunity against tuberculosis further underscores the importance of this research. uni-freiburg.dewikipedia.org The development of novel large animal models for critical illnesses like sepsis and Acute Respiratory Distress Syndrome (ARDS) presents opportunities to evaluate this compound's therapeutic potential in complex systemic conditions, bridging the gap in translational research. biorxiv.org Moreover, highly translatable preclinical in vitro and in vivo efficacy studies are crucial for assessing novel compounds targeting metabolic, cardiovascular, and fibrotic diseases, potentially expanding the therapeutic applications of this compound.
Q & A
Q. What is the primary mechanism of action of UM1024 as a vaccine adjuvant?
this compound activates the Mincle receptor (macrophage-inducible C-type lectin), triggering innate immune responses that enhance antigen-specific Th1/Th17 immunity. Its efficacy is confirmed through NF-κB-driven SEAP reporter assays in HEK cells expressing human or murine Mincle, demonstrating dose-dependent receptor activation . Methodologically, researchers should employ Mincle-specific reporter systems (e.g., SEAP assays) and validate results using competitive binding studies with known Mincle ligands like TDB (trehalose dibehenate).
Q. How does this compound’s chemical structure influence its biological activity?
The 3-position tert-butyl substituent on the aryl ring is critical for this compound’s activity, as shown by systematic structure-activity relationship (SAR) studies. Removal of this group or hydroxyl repositioning (e.g., shifting from 3- to 4-position) reduces cytokine production (IL-6, IL-1β) in human PBMCs . To replicate these findings, researchers should synthesize derivatives via regioselective glycosylation and test them in vitro using cytokine multiplex assays (e.g., Luminex) at concentrations ranging from 0.1–100 µM.
Q. What in vitro assays are recommended to evaluate this compound’s adjuvant potential?
Key assays include:
- Cytokine profiling : Measure TNFα, IL-6, IL-1β, and IL-23 in PBMCs using Luminex or ELISA. This compound induces a Th17-skewed response at low concentrations (1–10 µM) but exhibits reduced activity at higher doses (>50 µM) due to potential receptor saturation .
- Mincle specificity testing : Use CRISPR-edited Mincle-KO cell lines to confirm receptor dependency .
- Toxicity screening : Perform MTT assays to rule out cytotoxicity, as this compound shows no cell death up to 100 µM .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s biphasic dose-response curves?
this compound’s activity peaks at intermediate concentrations (10 µM) but declines at higher doses, a phenomenon observed in both murine and human models. To investigate this:
- Conduct receptor internalization assays to assess Mincle trafficking dynamics.
- Test competitive binding with other Mincle ligands (e.g., TDB) to identify allosteric modulation or receptor downregulation .
- Use computational docking (e.g., AutoDock Vina) to model this compound’s interaction with Mincle’s CRD domain, focusing on hydrophobic pockets near Phe198 .
Q. What experimental designs optimize this compound’s formulation for in vivo vaccine studies?
- Lipid-based delivery : Formulate this compound in DDA:DSPC liposomes (dimethyldioctadecylammonium bromide/distearylphosphatidylcholine) to enhance stability and cellular uptake. Co-administration with TB antigen M72 increases IgG2a titers by 3-fold compared to controls .
- Dose optimization : Use fractional factorial designs to balance adjuvant concentration (e.g., 10–25 µg/dose) with antigen load, minimizing endotoxin-like effects .
- Longitudinal immune monitoring : Track IFNγ/IL-17A-secreting CD4+ T cells via ELISpot at 0, 14, and 28 days post-immunization .
Q. How do structural modifications of this compound impact cross-species Mincle activation?
Murine Mincle shows higher sensitivity to this compound than human Mincle, likely due to divergent CRD residues (e.g., Leu194 in humans vs. Val194 in mice). To address this:
- Generate chimeric Mincle receptors via site-directed mutagenesis and test this compound binding via surface plasmon resonance (SPR).
- Compare cytokine induction in PBMCs from transgenic mice expressing humanized Mincle .
Methodological Guidance
What criteria define a rigorous research question for this compound-related studies?
Apply the FINER framework :
- Feasible : Ensure access to Mincle-specific reagents (e.g., KO cell lines, recombinant receptors).
- Novel : Explore understudied areas like this compound’s role in mucosal immunity or combination therapies with TLR agonists.
- Ethical : Adhere to biosafety protocols for handling mycobacterial antigens in animal models .
Q. How should researchers analyze conflicting data on this compound’s adjuvant efficacy?
- Perform meta-analysis of dose-response data across studies, adjusting for variables like cell type (e.g., human PBMCs vs. murine bone marrow-derived macrophages).
- Use Bayesian statistical models to quantify uncertainty in activity measurements, particularly for biphasic responses .
Data Presentation and Validation
Q. What strategies ensure reproducibility in this compound studies?
- Raw data transparency : Publish HPLC/MS spectra for synthesized compounds (≥95% purity) and full cytokine datasets in supplementary materials .
- Protocol standardization : Follow CONSORT guidelines for animal studies, detailing adjuvant:antigen ratios and injection routes (e.g., subcutaneous vs. intramuscular) .
Q. How can computational tools enhance this compound research?
- Molecular dynamics simulations : Model this compound’s interaction with Mincle’s Ca²⁺-binding site to explain its unique binding mode vs. TDB .
- QSAR modeling : Predict adjuvant activity of novel analogs using descriptors like logP, polar surface area, and H-bond donors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
